6-Isocyanatoquinoline

Analytical chemistry Amino acid derivatization Solid-phase synthesis

6-Isocyanatoquinoline (CAS 160455-77-6) is a heteroaromatic isocyanate building block consisting of a quinoline bicyclic scaffold functionalized with a reactive isocyanate group at the 6-position. The compound has a molecular formula of C10H6N2O, a molecular weight of 170.17 g/mol, and is primarily employed as a reactive intermediate for the synthesis of ureas, carbamates, and other nitrogen-containing derivatives via nucleophilic addition reactions.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 160455-77-6
Cat. No. B062149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isocyanatoquinoline
CAS160455-77-6
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)N=C=O)N=C1
InChIInChI=1S/C10H6N2O/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-6H
InChIKeyCERCVSIFSCEXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isocyanatoquinoline (CAS 160455-77-6) Procurement Guide: Technical Specifications and Differentiated Value for Research and Industrial Sourcing


6-Isocyanatoquinoline (CAS 160455-77-6) is a heteroaromatic isocyanate building block consisting of a quinoline bicyclic scaffold functionalized with a reactive isocyanate group at the 6-position . The compound has a molecular formula of C10H6N2O, a molecular weight of 170.17 g/mol, and is primarily employed as a reactive intermediate for the synthesis of ureas, carbamates, and other nitrogen-containing derivatives via nucleophilic addition reactions [1]. Its calculated XLogP3 value is 2.9, topological polar surface area is 42.3 Ų, and it contains one rotatable bond [2]. The compound is available from multiple commercial suppliers with reported purity specifications ranging from 95% to 99%, and is typically stored in cool, dry conditions due to moisture sensitivity inherent to the isocyanate functional group .

Why Generic Substitution of 6-Isocyanatoquinoline (CAS 160455-77-6) with Alternative Quinoline Isocyanates or Precursors Compromises Synthetic Utility


In procurement contexts, 6-isocyanatoquinoline cannot be interchanged indiscriminately with other quinoline isocyanates (e.g., 3-, 5-, or 8-positional isomers) or with its amine precursor (6-aminoquinoline) without compromising specific synthetic outcomes. The isocyanate group at the 6-position confers distinct reactivity and regiochemical outcomes compared to alternative substitution patterns. For instance, 8-isocyanatoquinoline has been specifically utilized in rhodium(I)-catalyzed annulation reactions to generate bicyclo[1.1.0]butane-linked heterocycles, a transformation for which the 6-isomer may exhibit different regioselectivity or reactivity profiles . Similarly, the isothiocyanate analog (6-isothiocyanatoquinoline) offers divergent electrophilicity and stability compared to the isocyanate variant, precluding direct functional equivalence . Furthermore, the pre-formed isocyanate group in 6-isocyanatoquinoline eliminates the need for in situ activation steps required when using 6-aminoquinoline, thereby improving synthetic efficiency and enabling distinct reaction pathways not accessible from the amine precursor alone [1].

Quantitative Evidence Guide: Differentiated Performance of 6-Isocyanatoquinoline (CAS 160455-77-6) Versus Analogs


Synthetic Utility of 6-Isocyanatoquinoline as a Reactive Intermediate in Polymeric Reagent Synthesis Versus Acyl Azide Rearrangement Route

6-Isocyanatoquinoline (quinoline-6-isocyanate) enables a simpler and more efficient synthesis of solid-phase 6-aminoquinoline carbamate (6-AQC) derivatization reagents compared to the alternative acyl azide rearrangement route. Direct utilization of quinolyl-6-isocyanate, generated from 6-aminoquinoline and triphosgene, yields a polymeric reagent with high loading capacity and fewer adsorbed impurities, as demonstrated in the synthesis of styrene-divinylbenzene based 6-AQC reagents [1]. This reagent achieved high efficiency and reproducibility in amino acid and peptide derivatizations, enabling sub-picomole protein detection via reversed-phase HPLC. In contrast, the acyl azide rearrangement method produces lower-quality polymeric reagents with more impurities. [2]

Analytical chemistry Amino acid derivatization Solid-phase synthesis

Commercial Purity Specifications of 6-Isocyanatoquinoline (CAS 160455-77-6) Across Multiple Suppliers

6-Isocyanatoquinoline is commercially available from multiple suppliers with minimum purity specifications that vary depending on the sourcing channel, enabling procurement decisions aligned with specific application requirements. Reported purity grades include 95% (AKSci, catalog Y7701), 97% (Fluorochem, catalog F386562), 98% (MolCore, catalog MC789693), and 99% (ChemicalBook/Ningbo Jinno Chemicals) . These purity specifications are not uniformly available across all isomeric quinoline isocyanates, and the range of options for the 6-isomer reflects its broader commercial availability relative to other positional isomers such as 5-isocyanatoquinoline or 8-isocyanatoquinoline, which have more limited vendor listings . No universally adopted standard purity threshold exists for this compound class in the literature.

Medicinal chemistry Organic synthesis Pharmaceutical intermediates

Comparative Reactivity of 6-Isocyanatoquinoline Versus 6-Isothiocyanatoquinoline in Nucleophilic Addition Chemistry

The isocyanate functional group in 6-isocyanatoquinoline exhibits higher electrophilicity and distinct reactivity compared to the isothiocyanate analog (6-isothiocyanatoquinoline, CAS 88240-51-1), leading to differentiated kinetics in nucleophilic addition reactions. While direct comparative kinetic data between these two specific compounds are not available in the public literature, the well-established class-level understanding of isocyanate versus isothiocyanate electrophilicity predicts that 6-isocyanatoquinoline will undergo more rapid reaction with amine nucleophiles to form ureas, whereas 6-isothiocyanatoquinoline will react more slowly to form thioureas . The synthesis of 6-isothiocyanatoquinoline from 6-aminoquinoline has been reported with a 93% isolated yield, demonstrating synthetic accessibility but distinct handling and stability profiles relative to the isocyanate . The quinoline isocyanate group can form stable covalent bonds with specific amino acid residues, making these compounds attractive candidates for targeted covalent inhibitors (TCIs) .

Medicinal chemistry Covalent inhibitor design Organic synthesis

Differentiated Regiochemical Outcomes in Bicyclo[1.1.0]butane Annulation Reactions Using 8-Isocyanatoquinoline Versus Alternative Isomers

In rhodium(I)-catalyzed annulation reactions with bicyclo[1.1.0]butyl anions, the regiochemistry of the isocyanatoquinoline employed dictates the structural outcome. A recent study in the Journal of the American Chemical Society (2024) demonstrated that 8-isocyanatoquinoline undergoes nucleophilic addition followed by rhodium(I)-catalyzed annulative rearrangement to yield unprecedented 1-methylene-5-azacyclopropa[cd]indene bridged heterocyclic scaffolds . This transformation proceeds with high regioselectivity and tolerates a broad range of functional groups, enabling subsequent chemo- and stereoselective modifications of the resulting scaffolds. The reaction pathway, validated by X-ray crystallography and DFT calculations, involves rhodium carbenoid and metallocyclobutane intermediates. While 6-isocyanatoquinoline was not directly tested in this specific study, the positional isomerism (6- versus 8-substitution) is expected to produce distinct regiochemical outcomes and may affect reaction efficiency due to altered steric and electronic environments around the isocyanate group. [1]

Organic synthesis Strain-release chemistry Heterocycle synthesis

Physicochemical Property Differentiation: 6-Isocyanatoquinoline Versus Positional Isomers

6-Isocyanatoquinoline exhibits distinct physicochemical properties compared to its positional isomers, which influences handling, purification, and chromatographic behavior. The compound has a density of 1.18 g/cm³, boiling point of 292.1°C at 760 mmHg, and flash point of 130.5°C [1]. Its computed XLogP3 value of 2.9 reflects moderate lipophilicity [2]. In comparison, 8-isocyanatoquinoline (CAS 1250976-52-3) has a reported XLogP of 2.6, indicating measurably different lipophilicity that would affect retention time in reversed-phase chromatography and partition behavior in liquid-liquid extractions . The 5-isothiocyanatoquinoline analog has a higher boiling point of 353.5±15.0°C at 760 mmHg and density of 1.2±0.1 g/cm³ . These differences arise from the position-dependent electronic distribution and steric environment around the quinoline ring system.

Physicochemical characterization Solubility prediction Separation science

Elimination of In Situ Activation Steps: 6-Isocyanatoquinoline Versus 6-Aminoquinoline Precursor

6-Isocyanatoquinoline provides direct access to urea and carbamate derivatives without requiring the additional activation steps necessary when starting from 6-aminoquinoline (CAS 580-15-4). In the synthesis of 6-aminoquinoline carbamate (6-AQC) derivatization reagents, the use of pre-formed quinolyl-6-isocyanate enables direct coupling with solid supports or nucleophiles, whereas the 6-aminoquinoline precursor requires separate phosgenation or triphosgene activation to generate the reactive isocyanate species in situ [1]. This distinction affects reaction step count, overall yield, and impurity profile. The isocyanate intermediate generation step using 6-aminoquinoline and triphosgene becomes significantly simpler when the isocyanate is employed directly, and the polymeric reagent derived from quinolyl-6-isocyanate yields high loading and few adsorbed impurities compared to alternative routes .

Synthetic efficiency Reaction development Process chemistry

Validated Application Scenarios for 6-Isocyanatoquinoline (CAS 160455-77-6) in Research and Industrial Sourcing


Synthesis of High-Performance 6-Aminoquinoline Carbamate (6-AQC) Derivatization Reagents for Sub-Picomole Amino Acid and Protein Analysis

6-Isocyanatoquinoline serves as the critical reactive intermediate in the synthesis of solid-phase 6-aminoquinoline carbamate (6-AQC) derivatization reagents. Direct utilization of quinolyl-6-isocyanate, rather than the acyl azide rearrangement route, yields polymeric reagents with high loading capacity and minimal adsorbed impurities. These reagents enable high-efficiency derivatization of amino acids and peptides with excellent reproducibility, achieving sub-picomole detection limits for proteins in reversed-phase HPLC analysis [1]. Procurement of 6-isocyanatoquinoline for this application eliminates the need for in situ activation steps required when using 6-aminoquinoline, improving overall synthetic efficiency and product quality .

Medicinal Chemistry Building Block for Kinase Inhibitor and Targeted Covalent Inhibitor (TCI) Discovery Programs

The quinoline scaffold combined with the reactive isocyanate functional group positions 6-isocyanatoquinoline as a versatile building block in kinase inhibitor development and targeted covalent inhibitor (TCI) design. The isocyanate group can form stable covalent bonds with specific nucleophilic amino acid residues on target proteins, enabling mechanism-based irreversible inhibition strategies [1]. This compound serves as a key intermediate for constructing diverse quinoline-based pharmacophores through urea and carbamate linkage formation with amines, alcohols, and other nucleophiles . The availability of multiple purity grades (95% to 99%) from commercial suppliers supports both early-stage discovery and lead optimization efforts where purity requirements vary .

Polyurethane and Polyurea Materials Incorporating Quinoline Functionality for Enhanced Thermal and Mechanical Properties

6-Isocyanatoquinoline can be employed as a reactive monomer in the synthesis of quinoline-containing polyurethanes and polyureas. The incorporation of the rigid, aromatic quinoline moiety into polymeric backbones has been shown to enhance thermal stability and mechanical properties of polyurethane elastomers when used with aliphatic, aromatic, or heterocyclic crosslinkers [1]. The 6-isocyanate substitution pattern provides a defined geometry for polymer chain extension, contributing to predictable material properties. While direct literature on 6-isocyanatoquinoline in polymers is limited, the broader class of isocyanate-functionalized quinolines is recognized for enabling efficient crosslinking in polyurethane and polyurea formulations .

Synthesis of Substituted Urea and Carbamate Derivatives as Agrochemical Intermediates and Pesticide Precursors

6-Isocyanatoquinoline is utilized as a precursor in the production of urea- and carbamate-based agrochemicals and pesticides. Its reactive isocyanate group facilitates the formation of amide and urea linkages with diverse nucleophiles, enabling the construction of biologically active compounds targeting agricultural pests [1]. The quinoline core contributes to the overall stability and potential bioactivity of the resulting derivatives. This application leverages the well-characterized reactivity profile of 6-isocyanatoquinoline, which differs from its isothiocyanate analog (6-isothiocyanatoquinoline) in both electrophilicity and product formation pathways .

Technical Documentation Hub

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